molecular formula C12H18N2O3S B2594898 1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea CAS No. 2034493-88-2

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea

Cat. No. B2594898
CAS RN: 2034493-88-2
M. Wt: 270.35
InChI Key: WELFICPHESGLHV-UHFFFAOYSA-N
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Description

1-(2-(5-Acetylthiophen-2-yl)ethyl)-3-(2-methoxyethyl)urea, also known as ATEU, is a synthetic compound that has gained attention in the scientific community due to its potential therapeutic applications.

Scientific Research Applications

Synthesis and Chemical Properties

Urea derivatives, including various substituted ureas, have been synthesized for multiple purposes, such as exploring their chemical reactions and potential as intermediates in organic synthesis. For instance, the study on the synthesis of tetrahydropyrimidine-5-carboxylates and their metal chelating effects demonstrates the versatility of urea derivatives in synthesizing compounds with potential biochemical applications (Sujayev et al., 2016). Another example includes the development of methods for converting carboxylic acids to ureas, showcasing the utility of urea derivatives in organic synthesis pathways (Thalluri et al., 2014).

Biological Activities

Urea derivatives have been explored for their biological activities, such as inhibiting enzymes related to various diseases. Research into flexible 1-[(2-aminoethoxy)alkyl]-3-ar(o)yl(thio)ureas has revealed potential as acetylcholinesterase inhibitors, which could have implications for treating conditions like Alzheimer's disease (Vidaluc et al., 1995).

Material Science

In the realm of materials science, urea derivatives have been used as precursors for the synthesis of complex molecules or as components in the development of new materials with unique properties. For example, the directed lithiation of N′-[2-(4-Methoxyphenyl)ethyl]-N,N-dimethylurea demonstrates the role of urea derivatives in synthesizing compounds with specific structural features (Smith et al., 2013).

Antitumor Activities

Some urea derivatives have been investigated for their antitumor activities. The synthesis and study of 1-(2-(1H-Indol-3-yl)ethyl)-3-(2-methoxyphenyl)urea and its crystal structure and antitumor activities highlight the potential therapeutic applications of such compounds (Hu et al., 2018).

properties

IUPAC Name

1-[2-(5-acetylthiophen-2-yl)ethyl]-3-(2-methoxyethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N2O3S/c1-9(15)11-4-3-10(18-11)5-6-13-12(16)14-7-8-17-2/h3-4H,5-8H2,1-2H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WELFICPHESGLHV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=C(S1)CCNC(=O)NCCOC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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